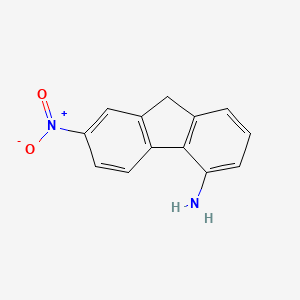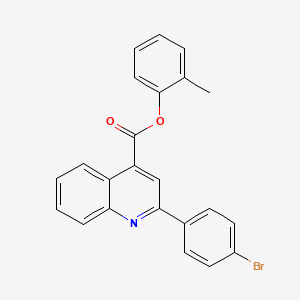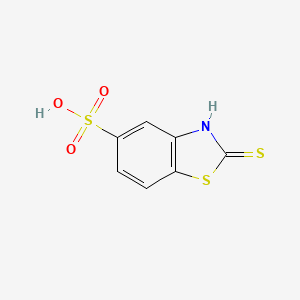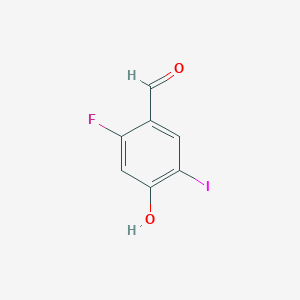![molecular formula C19H14ClF4NO4 B12464974 2-(4-Fluorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12464974.png)
2-(4-Fluorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate is a complex organic compound that features both fluorine and chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the ester linkage: This can be achieved through esterification reactions involving the appropriate carboxylic acid and alcohol.
Introduction of the carbamoyl group: This step may involve the use of isocyanates or carbamoyl chlorides under controlled conditions.
Incorporation of fluorine and chlorine substituents: These steps often require the use of specific reagents such as fluorinating agents and chlorinating agents under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate: shares similarities with other compounds that contain fluorine, chlorine, and carbamoyl groups. Examples include:
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate lies in its specific combination of functional groups and substituents. This combination imparts unique chemical properties, such as reactivity and stability, which can be exploited in various applications.
Propriétés
Formule moléculaire |
C19H14ClF4NO4 |
|---|---|
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C19H14ClF4NO4/c20-14-6-3-12(19(22,23)24)9-15(14)25-17(27)7-8-18(28)29-10-16(26)11-1-4-13(21)5-2-11/h1-6,9H,7-8,10H2,(H,25,27) |
Clé InChI |
AXALRVBOVHACMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide](/img/structure/B12464899.png)
![(2Z)-2-[2-(2,6-dimethylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12464912.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12464918.png)

![ethyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12464930.png)

![3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid](/img/structure/B12464953.png)
![2-[4-(dipropylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-phenylethanone](/img/structure/B12464961.png)
![2-{3-Bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12464962.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B12464967.png)


![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12464976.png)
![[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12464980.png)
